Huperzine-A

Overview

Description

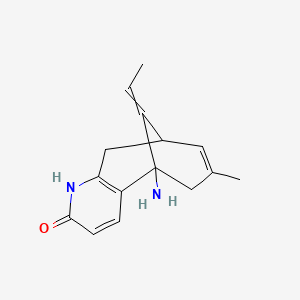

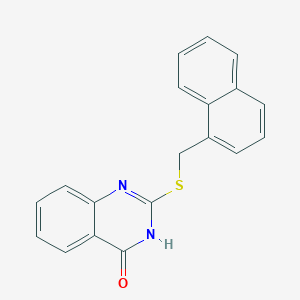

Huperzine A is a naturally-occurring sesquiterpene alkaloid compound found in the firmoss Huperzia serrata and in varying quantities in other Huperzia species . It has been investigated as a treatment for neurological conditions such as Alzheimer’s disease . It inhibits the breakdown of the neurotransmitter acetylcholine (ACh) by the enzyme acetylcholinesterase .

Synthesis Analysis

The total synthesis of Lycopodium alkaloid (−)-huperzine A has been accomplished in 10 steps with 17% overall yield from commercially abundant ®-pulegone . The synthetic route features an efficient synthesis of 4 via a Buchwald–Hartwig coupling reaction, a dianion-mediated highly stereoselective alkylation of 4, and a rare example of an intramolecular Heck reaction of an enamine-type substrate .Molecular Structure Analysis

Huperzine A is an unsaturated sesquiterpene alkaloid compound that effectively crosses the blood-brain barrier (BBB), acting as a mixed-competitive, reversible, and selective AChE inhibitor . Its IUPAC name is (1R,9S,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo [7.3.1.02,7]trideca-2 (7),3,10-trien-5-one .Chemical Reactions Analysis

The total synthesis of Lycopodium alkaloid (−)-huperzine A has been accomplished in 10 steps with 17% overall yield from commercially abundant ®-pulegone . The synthetic route features an efficient synthesis of 4 via a Buchwald–Hartwig coupling reaction, a dianion-mediated highly stereoselective alkylation of 4, and a rare example of an intramolecular Heck reaction of an enamine-type substrate .Physical And Chemical Properties Analysis

The physicochemical properties of these new forms were investigated by thermal analysis (TGA and DSC) and dynamic vapor sorption (DVS) isotherms . The powder dissolution rates were compared with the marketed monohydrate .Scientific Research Applications

Alzheimer’s Disease Treatment

Huperzine A has been extensively studied for its potential therapeutic applications in neurodegenerative disorders, particularly Alzheimer’s disease . It acts as a potent inhibitor of acetylcholinesterase, a neurotransmitter-degrading enzyme . By reducing the breakdown of acetylcholine, Huperzine A maintains higher levels of this neurotransmitter in the brain, which is crucial for memory retention and cognitive function . Preclinical studies on rodent AD models have shown that Huperzine A displays acetylcholinesterase inhibition, choline acetyltransferase activity enhancement, memory improvement, and amyloid-β decreasing activity .

Modulation of Neurotransmitter Systems

In addition to its acetylcholinesterase inhibitory activity, Huperzine A has been shown to modulate other neurotransmitter systems in the brain . It has been found to enhance the release of dopamine, a neurotransmitter involved in motivation and reward, as well as serotonin, a neurotransmitter that regulates mood and sleep .

Nootropic Stacks

Huperzine A is often included in nootropic stacks due to its possible benefits on memory and acetylcholine signaling . Nootropics are substances that may improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals.

Multi-Target Analogs for Alzheimer’s Disease

Research has been conducted into multi-target analogs of Huperzine A and their applications in Alzheimer’s disease . The sequestration of Fe (II) and Zn (II) cations stands out as a crucial mechanism based on the mitigation of reactive oxygen species. Moreover, inhibiting acetylcholinesterase represents a pivotal strategy to enhance acetylcholine levels in the synaptic cleft .

Disease-Modifying Activity

Huperzine A has been found to exert disease-modifying activity in Alzheimer’s disease through systematic analysis of preclinical studies on rodent AD models . The outcomes showed that Huperzine A displayed acetylcholinesterase inhibition, choline acetyltransferase activity enhancement, memory improvement, and amyloid-β decreasing activity .

Cognitive Enhancements

Rigorous scientific research indicates that Huperzine A acts as a potent inhibitor of acetylcholinesterase, a neurotransmitter-degrading enzyme . By reducing the breakdown of acetylcholine, Huperzine A maintains higher levels of this neurotransmitter in the brain, which is crucial for memory retention and cognitive function .

Mechanism of Action

Target of Action

Huperzine-A (HupA) is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata . The primary target of HupA is the enzyme acetylcholinesterase (AChE) . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting AChE, HupA increases the levels of acetylcholine in the brain . HupA also enhances dopamine in areas of the brain responsible for learning, memory, and executive functions .

Mode of Action

HupA acts as a slow reversible inhibitor of AChE . This means it binds to AChE and reduces its activity over time, leading to increased levels of acetylcholine in the brain . This increase in acetylcholine can enhance cognitive function and memory . HupA also interacts with blood-thinning drugs and may result in a heightened risk of bleeding .

Biochemical Pathways

HupA affects several biochemical pathways. It has been found to regulate the Wnt signaling pathway , which plays a crucial role in cell growth and differentiation . HupA also affects the processing of the amyloid precursor protein (APP) , reducing the accumulation of amyloid-β peptide (Aβ), a key player in the pathogenesis of Alzheimer’s disease . Additionally, HupA has been shown to modulate the phosphorylation of HSP27 and activate the antiapoptotic signaling pathway .

Pharmacokinetics

It is known that hupa is an unsaturated sesquiterpene alkaloid compound that effectively crosses theblood-brain barrier (BBB) . It has a half-life of approximately 4-5 hours in the bloodstream, reaching a peak concentration at approximately 60 minutes in humans .

Result of Action

The action of HupA leads to several molecular and cellular effects. It provides significant neuroprotective properties , including the reduction of pro-inflammatory cytokines, inhibition of the activation of microglia (immune cells in the brain), and suppression of the production of nitric oxide, a molecule involved in inflammation . These effects contribute to the potential of HupA as a therapeutic agent for neurodegenerative diseases like Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of HupA can be influenced by various environmental factors. It’s important to note that the effectiveness of HupA can vary among individuals due to factors such as genetics, age, health status, and the presence of other medications .

Safety and Hazards

Future Directions

Huperzine A has been used for centuries in Chinese folk medicine to treat dementia . The effects of this alkaloid have been attributed to its ability to inhibit the cholinergic enzyme acetylcholinesterase (AChE), acting as an acetylcholinesterase inhibitor (AChEI) . The biological functions of HupA have been studied both in vitro and in vivo, and its role in neuroprotection is a good therapeutic candidate for Alzheimer´s disease (AD) .

properties

IUPAC Name |

1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJBHWIHUMBLCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Selagine | |

CAS RN |

102518-79-6, 120786-18-7 | |

| Record name | 5,9-Methanocycloocta[b]pyridin-2(1H)-one, 5-amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-, (5R,9R,11E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-Huperzine A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B1139263.png)

![(-)-Methyl(1S,2R)-2-[(4-Hydroxy-4-phenylpiperidin-1-yl)-methyl]-1-(4-nitrophenyl)cyclopropanecarboxylate](/img/structure/B1139268.png)

![[{[10,10-Dihydroxy-2,6-diimino-9-(sulfooxy)octahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}(hydroxy)methylidene]sulfamic acid](/img/structure/B1139283.png)